6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one
Overview
Description
6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one, also known as levoglucosenone, is an organic compound with the molecular formula C6H6O3. It is a bicyclic ketone derived from cellulose and is known for its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one can be synthesized through the pyrolysis of cellulose. The process involves heating cellulose at high temperatures in the absence of oxygen, leading to the formation of levoglucosenone along with other by-products. The reaction conditions typically include temperatures ranging from 300°C to 600°C .
Industrial Production Methods
Industrial production of this compound involves the use of biomass as a raw material. The biomass undergoes thermochemical conversion processes such as fast pyrolysis or gasification to produce levoglucosenone. These methods are advantageous due to their sustainability and the use of renewable resources .
Chemical Reactions Analysis
Types of Reactions
6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one involves its interaction with various molecular targets. The compound’s reactivity is primarily due to its strained bicyclic structure, which makes it susceptible to nucleophilic attack. The ketone group can undergo various transformations, leading to the formation of different products. The pathways involved include nucleophilic addition, substitution, and elimination reactions .
Comparison with Similar Compounds
Similar Compounds
Levoglucosan: A related compound derived from cellulose, but with a different structure.
Cyrene™: A bio-based solvent with similar applications in green chemistry.
5-Hydroxymethyl-2-furfural: Another biomass-derived compound with applications in organic synthesis
Uniqueness
6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one is unique due to its bicyclic structure and high reactivity. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis. Additionally, its production from renewable biomass sources highlights its importance in sustainable chemistry .
Properties
IUPAC Name |
6,8-dioxabicyclo[3.2.1]oct-2-en-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-5-2-1-4-3-8-6(5)9-4/h1-2,4,6H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HITOXZPZGPXYHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC(=O)C(O1)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880912 | |
Record name | levoglucosenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70880912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37112-31-5 | |
Record name | levoglucosenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70880912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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